

## Potential off-target effects of Baz2-icr on CECR2

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |
|----------------------|-----------|-----------|
| Compound Name:       | Baz2-icr  |           |
| Cat. No.:            | B15571862 | Get Quote |

## **Technical Support Center: Baz2-icr**

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the chemical probe **Baz2-icr**, with a specific focus on its potential off-target effects on CECR2.

## Frequently Asked Questions (FAQs)

Q1: What is Baz2-icr and what are its primary targets?

**Baz2-icr** is a potent, cell-active, and orally bioavailable chemical probe designed to selectively inhibit the bromodomains of BAZ2A (Bromodomain-adjacent to zinc finger domain protein 2A) and BAZ2B.[1][2] It binds to BAZ2A and BAZ2B with high affinity, exhibiting IC50 values of 130 nM and 180 nM, and dissociation constants (Kd) of 109 nM and 170 nM, respectively.[1][3][4] BAZ2A is a key component of the Nucleolar Remodeling Complex (NoRC), which is involved in ribosomal RNA gene silencing and heterochromatin formation.[5][6] The biological role of BAZ2B is less understood, but it is implicated in chromatin remodeling.[7]

Q2: Does **Baz2-icr** have known off-target effects?

Yes. While **Baz2-icr** is highly selective against a broad panel of bromodomains, it has a documented off-target interaction with the Cat Eye Syndrome Chromosome Region, Candidate 2 (CECR2) protein.[3][5][6] In a thermal shift assay screen against 47 human bromodomains, CECR2 was the only significant off-target identified.[5][6] **Baz2-icr** displays greater than 100-fold selectivity over other bromodomains, such as BRD4.[3][8] Additionally, a broad receptor







screen against 55 targets showed a clean profile, indicating high specificity outside of the bromodomain family.[3][6][9]

Q3: How significant is the off-target binding of Baz2-icr to CECR2?

The binding affinity of **Baz2-icr** for CECR2 is notably weaker than for its primary targets. The dissociation constant (Kd) for CECR2, as measured by Isothermal Titration Calorimetry (ITC), is  $1.55~\mu\text{M}~(1550~\text{nM}).[5][6][9]$  This results in a selectivity window of approximately 15-fold for BAZ2A and 10-fold for BAZ2B over CECR2.[1][5][6] A thermal shift assay (Differential Scanning Fluorimetry) showed a significant temperature shift ( $\Delta\text{Tm}$ ) of  $5.2^{\circ}\text{C}$  for BAZ2A and  $3.8^{\circ}\text{C}$  for BAZ2B, compared to a smaller but still notable shift of  $2.0^{\circ}\text{C}$  for CECR2.[5][6]

Q4: At what concentrations should I use **Baz2-icr** to minimize CECR2 engagement?

To maintain selectivity and minimize the likelihood of engaging CECR2, it is recommended to use **Baz2-icr** at the lowest effective concentration possible. Cellular target engagement of BAZ2A has been confirmed at 1  $\mu$ M in Fluorescence Recovery After Photobleaching (FRAP) assays.[4][5] Given the 10- to 15-fold selectivity window, concentrations in the range of 500 nM to 1  $\mu$ M are appropriate for cellular studies.[3] Exceeding these concentrations significantly increases the risk of inhibiting CECR2, which could confound experimental results. A doseresponse experiment is always recommended to determine the optimal concentration for your specific cell type and assay.

Q5: What are the potential functional consequences of unintended CECR2 inhibition?

CECR2 is a regulatory subunit of the CERF (CECR2-containing remodeling factor) chromatin remodeling complex and is involved in neurulation, spermatogenesis, and the DNA damage response.[10][11] More recently, CECR2 has been shown to interact with the acetylated RelA subunit of NF-kB, promoting inflammatory and metastatic signaling pathways in cancer.[11][12] [13] Unintended inhibition of CECR2 could therefore impact these pathways, potentially leading to misinterpretation of data if the observed phenotype is attributed solely to BAZ2A/B inhibition.

Q6: How can I experimentally confirm that my observed phenotype is due to BAZ2 inhibition and not an off-target effect on CECR2?

To validate that an observed effect is on-target, several control experiments are crucial:



- Use a Structurally Different BAZ2 Inhibitor: Employing another validated BAZ2A/B inhibitor, such as GSK2801, can help confirm that the phenotype is not specific to the chemotype of Baz2-icr.[2]
- Use a Selective CECR2 Inhibitor: Using a selective CECR2 inhibitor, such as NVS-CECR2-1, can help dissect any contribution from CECR2 inhibition.[14] If the phenotype is recapitulated with the CECR2 inhibitor but not the alternative BAZ2 inhibitor, it is likely a CECR2-mediated effect.
- Genetic Knockdown/Knockout: The most definitive approach is to use siRNA or CRISPR/Cas9 to deplete BAZ2A, BAZ2B, and/or CECR2. If the phenotype observed with Baz2-icr is mirrored by the genetic knockdown of BAZ2A/B but not CECR2, it strongly supports an on-target effect.
- Dose-Response Analysis: A clear dose-response relationship that aligns with the potency of Baz2-icr on BAZ2A/B provides supporting evidence for an on-target mechanism.

## **Quantitative Data Summary**

The following table summarizes the binding and thermal shift data for **Baz2-icr** against its primary targets and the key off-target, CECR2.

| Target Protein | Binding<br>Affinity (Kd)   | Biochemical<br>Potency (IC50) | Thermal Shift<br>(ΔTm) | Selectivity<br>over CECR2<br>(by Kd) |
|----------------|----------------------------|-------------------------------|------------------------|--------------------------------------|
| BAZ2A          | 109 nM[1][3][4]<br>[5]     | 130 nM[1][3][8]               | 5.2 °C[5][6]           | ~15-fold                             |
| BAZ2B          | 170 nM[1][3][4]<br>[5]     | 180 nM[1][3][8]               | 3.8 °C[5][6]           | ~10-fold                             |
| CECR2          | 1550 nM (1.55<br>μM)[5][6] | Not Reported                  | 2.0 °C[5][6][9]        | 1-fold<br>(Reference)                |

## **Troubleshooting Guide**



| Observed Problem                                                               | Potential Cause(s)                                                                                                                                                                                                                                                                                           | Recommended Solution(s)                                                                                                                                                                                                                                                                                                                                                                                                      |
|--------------------------------------------------------------------------------|--------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|
| Ambiguous results or suspected off-target effects.                             | 1. Inhibitor concentration is too high: Using Baz2-icr at concentrations well above 1 µM may lead to significant CECR2 inhibition.2. Phenotype is CECR2-mediated: The biological system may be particularly sensitive to CECR2 modulation.                                                                   | 1. Perform a dose-response experiment: Identify the minimal effective concentration and correlate it with the IC50 for BAZ2A/B.2. Perform control experiments: Use a structurally unrelated BAZ2 inhibitor (e.g., GSK2801) and/or a selective CECR2 inhibitor. Validate findings with siRNA or CRISPR-mediated knockdown of BAZ2A/B and CECR2.                                                                               |
| No or weak cellular effect<br>observed at standard<br>concentrations (≤ 1 μM). | 1. Inhibitor Instability: The compound may have degraded due to improper storage or handling.2. Low Target Expression: The cell line used may express low levels of BAZ2A/B.3. Insufficient Assay Sensitivity: The chosen readout may not be sensitive enough to detect the consequences of BAZ2 inhibition. | 1. Verify compound integrity: Use a fresh stock of the inhibitor. Ensure proper storage at -20°C or -80°C.[1] [8]2. Confirm target expression: Use Western Blot or qPCR to verify BAZ2A and BAZ2B expression in your cell line.3. Use a positive control assay: Perform a direct target engagement assay like Cellular Thermal Shift Assay (CETSA) or FRAP to confirm the inhibitor is engaging BAZ2A/B in your cells.[3][5] |
| Inconsistent results between experiments.                                      | 1. Inconsistent inhibitor concentration: Errors in dilution or variations in cell density at the time of treatment.2. Cell passage number: Phenotypes can drift with high passage numbers.3. Solvent effects:                                                                                                | 1. Prepare fresh dilutions: Make fresh serial dilutions for each experiment from a validated stock solution.2. Use low-passage cells: Maintain a consistent and low passage number for all experiments.3. Maintain consistent solvent                                                                                                                                                                                        |



High concentrations of DMSO can affect cellular processes.

concentration: Ensure the final DMSO concentration is low (<0.1%) and consistent across all wells, including vehicle controls.

# Key Experimental Protocols Protocol 1: Isothermal Titration Calorimetry (ITC) for Kd Determination

This protocol is used to directly measure the binding affinity (Kd), stoichiometry (n), and thermodynamic parameters ( $\Delta H$ ,  $\Delta S$ ) of **Baz2-icr** binding to a target bromodomain.

#### Materials:

- Purified recombinant bromodomain protein (e.g., BAZ2A, CECR2) dialyzed extensively against ITC buffer.
- Baz2-icr stock solution (e.g., 10 mM in DMSO).
- ITC Buffer: e.g., 20 mM HEPES pH 7.5, 150 mM NaCl, 0.5 mM TCEP.
- Isothermal Titration Calorimeter.

#### Procedure:

- Sample Preparation:
  - Prepare a 20-50 μM solution of the bromodomain protein in the ITC buffer.
  - Prepare a 200-500 μM solution of Baz2-icr by diluting the DMSO stock into the final dialysis buffer. Ensure the final DMSO concentration is matched between the protein solution and the ligand solution.
- Instrument Setup:
  - Thoroughly clean the sample cell and syringe.



- Set the experimental temperature (e.g., 25°C).
- Load the protein solution into the sample cell and the Baz2-icr solution into the injection syringe.

#### Titration:

- $\circ$  Perform an initial small injection (e.g., 0.5  $\mu$ L) to remove air bubbles, which should be discarded from the data analysis.
- Inject 2-3 μL aliquots of the Baz2-icr solution into the protein-filled cell at 150-180 second intervals to allow the signal to return to baseline. A total of 15-25 injections are typically performed.
- Stir the sample cell at a constant speed (e.g., 750 rpm) throughout the experiment.
- Data Analysis:
  - Integrate the heat change peaks for each injection.
  - Subtract the heat of dilution, determined from a control experiment where the ligand is injected into the buffer alone.
  - $\circ$  Fit the resulting binding isotherm to a suitable model (e.g., one-site binding model) to determine Kd, n, and  $\Delta H$ .

## **Protocol 2: Cellular Thermal Shift Assay (CETSA)**

CETSA is used to verify direct target engagement of an inhibitor in a cellular environment by measuring changes in the thermal stability of the target protein.

#### Materials:

- · Cell line of interest.
- Baz2-icr.
- PBS, protease and phosphatase inhibitors.



- Lysis buffer (e.g., RIPA buffer).
- Equipment for protein analysis (SDS-PAGE, Western Blot antibodies for BAZ2A/B and a loading control).
- Thermocycler.

#### Procedure:

- · Cell Treatment:
  - Culture cells to ~80% confluency.
  - Treat cells with the desired concentration of Baz2-icr or vehicle (DMSO) for a specified time (e.g., 1-2 hours) at 37°C.
- Harvesting and Heating:
  - Harvest cells, wash with PBS, and resuspend in PBS containing protease/phosphatase inhibitors.
  - Aliquot the cell suspension into PCR tubes.
  - Heat the aliquots to a range of temperatures (e.g., 40°C to 65°C) for 3 minutes using a thermocycler, followed by cooling at room temperature for 3 minutes.
- Lysis and Protein Quantification:
  - Lyse the cells by freeze-thaw cycles or by adding lysis buffer.
  - Clarify the lysate by centrifugation at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to separate the soluble protein fraction from the aggregated, denatured protein pellet.
  - Transfer the supernatant to new tubes and determine the protein concentration.
- Analysis:



- Analyze equal amounts of soluble protein from each sample by SDS-PAGE and Western Blotting.
- Probe for the target protein (BAZ2A or BAZ2B) and a loading control (e.g., GAPDH).
- Quantify the band intensities. Plot the percentage of soluble protein remaining at each temperature for both vehicle- and inhibitor-treated samples to generate a "melting curve."
   A shift in the curve to the right indicates stabilization of the protein by the inhibitor.

## **Visualizations**



Click to download full resolution via product page

Caption: Logical diagram of the **Baz2-icr** inhibitor specificity profile.





Click to download full resolution via product page

Caption: Experimental workflow for validating on-target effects of Baz2-icr.





Click to download full resolution via product page

Caption: Simplified signaling context for BAZ2A and CECR2 chromatin remodelers.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

## Troubleshooting & Optimization





- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. Probe BAZ2-ICR | Chemical Probes Portal [chemicalprobes.org]
- 4. caymanchem.com [caymanchem.com]
- 5. BAZ2-ICR | Structural Genomics Consortium [thesgc.org]
- 6. Structure Enabled Design of BAZ2-ICR, A Chemical Probe Targeting the Bromodomains of BAZ2A and BAZ2B PMC [pmc.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. BAZ2-ICR | Bromodomains | Tocris Bioscience [tocris.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. biorxiv.org [biorxiv.org]
- 11. The CECR2 bromodomain displays distinct binding modes to select for acetylated histone proteins versus non-histone ligands PMC [pmc.ncbi.nlm.nih.gov]
- 12. The CECR2 bromodomain displays distinct binding modes to select for acetylated histone proteins versus non-histone ligands PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Epigenetic Factor CECR2 as a Potential Target in Breast Cancer Metastasis, Breast Cancer Research Program, Congressionally Directed Medical Research Programs [cdmrp.health.mil]
- 14. medchemexpress.com [medchemexpress.com]
- To cite this document: BenchChem. [Potential off-target effects of Baz2-icr on CECR2].
   BenchChem, [2025]. [Online PDF]. Available at:
   [https://www.benchchem.com/product/b15571862#potential-off-target-effects-of-baz2-icr-on-cecr2]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]



#### Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com